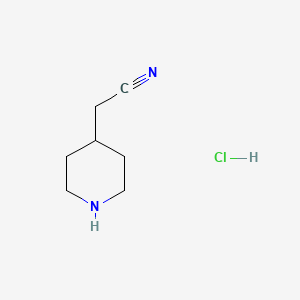

2-(Piperidin-4-yl)acetonitrile hydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)acetonitrile hydrochloride typically involves the reaction of piperidine with acetonitrile under specific conditions. One common method includes the use of hydrogen fluoride as a catalyst in a ketone or alcohol solvent . The reaction conditions often require an inert atmosphere and room temperature storage to maintain the compound’s stability .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures, including NMR, HPLC, and GC analyses, to ensure the compound’s purity and consistency .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Piperidin-4-yl)acetonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the nitrile group into a carboxylic acid.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts like palladium, cobalt, and nickel for reduction reactions . Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions .

Major Products

The major products formed from these reactions include piperidine derivatives with various functional groups, such as amines, carboxylic acids, and substituted piperidines .

Applications De Recherche Scientifique

2-(Piperidin-4-yl)acetonitrile hydrochloride has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-(Piperidin-4-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways . The compound’s effects are mediated through its ability to alter the function of these targets, leading to various pharmacological outcomes .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Piperidinylacetonitrile: Similar in structure but lacks the hydrochloride component.

1-Boc-4-(Cyanomethyl)piperidine: Contains a Boc protecting group, making it more suitable for specific synthetic applications.

Uniqueness

2-(Piperidin-4-yl)acetonitrile hydrochloride is unique due to its specific combination of the piperidine ring and nitrile group, along with the hydrochloride salt form. This combination enhances its solubility and reactivity, making it a valuable intermediate in various chemical syntheses .

Activité Biologique

2-(Piperidin-4-yl)acetonitrile hydrochloride, with the molecular formula CHClN and a molecular weight of approximately 160.64 g/mol, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by a piperidine ring substituted at the 4-position, which contributes to its unique chemical behavior. It is highly soluble in water, making it suitable for various biological applications. The presence of the nitrile functional group combined with the piperidine structure may confer distinct pharmacological properties compared to other similar compounds.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in pharmacology. Preliminary studies suggest its potential role as a modulator or inhibitor in various biological pathways, particularly those involving neurotransmitter systems like acetylcholine receptors. However, detailed studies are still required to elucidate its full pharmacological profile.

While specific mechanisms of action remain largely uncharacterized, initial findings suggest that the compound may interact with neurotransmitter receptors and enzymes, impacting signaling pathways related to cognition and mood regulation. The compound's ability to inhibit certain enzymes or bind to receptors may modulate various biological pathways, although further research is necessary for comprehensive understanding .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their key characteristics:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1-(Piperidin-4-yl)propan-2-one | C₇H₁₃N | Ketone functional group; different reactivity |

| N-(Piperidin-4-yl)methacrylamide | C₉H₁₃N | Contains an amide; used in polymer synthesis |

| 4-Piperidone | C₅H₉NO | A cyclic ketone; distinct biological activity |

The uniqueness of this compound lies in its specific nitrile functional group combined with the piperidine structure, which may confer distinct pharmacological properties not observed in other similar compounds.

Case Studies and Research Findings

- Interaction Studies : Initial studies have focused on the binding affinity of this compound to various receptors and enzymes. These studies indicate potential interactions with neurotransmitter systems that could influence cognitive functions and mood regulation .

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. For instance, it may inhibit soluble epoxide hydrolase (sEH), which is linked to pain and inflammatory responses. This suggests a possible therapeutic application in managing inflammation-related conditions .

- Cytotoxicity Assessments : In vitro studies have evaluated the cytotoxic effects of related piperidine derivatives on cancer cell lines. Such studies are vital for determining the safety profile and therapeutic index of compounds related to this compound .

Future Directions

Despite promising preliminary findings, significant gaps remain in understanding the complete biological activity and mechanism of action of this compound. Future research should focus on:

- Detailed Mechanistic Studies : Investigating specific interactions with neurotransmitter receptors and enzymes.

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics, efficacy, and safety.

- Therapeutic Applications : Exploring potential applications in treating neurological disorders or inflammatory conditions.

Propriétés

IUPAC Name |

2-piperidin-4-ylacetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2.ClH/c8-4-1-7-2-5-9-6-3-7;/h7,9H,1-3,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGVIBYONJXGRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678022 | |

| Record name | (Piperidin-4-yl)acetonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153566-98-4 | |

| Record name | (Piperidin-4-yl)acetonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperidin-4-yl)acetonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.